molecular formula C14H21NO B13621072 3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine

3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine

Cat. No.: B13621072
M. Wt: 219.32 g/mol
InChI Key: POIGOSSVEMZYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine is unique due to its specific combination of a benzofuran ring and a butan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)butan-1-amine

InChI

InChI=1S/C14H21NO/c1-10-8-11-9-12(4-5-13(11)16-10)14(2,3)6-7-15/h4-5,9-10H,6-8,15H2,1-3H3

InChI Key

POIGOSSVEMZYJT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(C)(C)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.